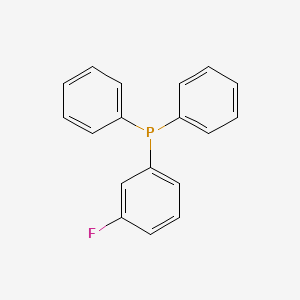
Phosphine, (3-fluorophenyl)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, (3-fluorophenyl)diphenyl- is an organophosphorus compound with the molecular formula C18H14FOP It is a derivative of phosphine where the phosphorus atom is bonded to one 3-fluorophenyl group and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, (3-fluorophenyl)diphenyl- typically involves the reaction of 3-fluorophenylmagnesium bromide with diphenylphosphine chloride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
3-Fluorophenylmagnesium bromide+Diphenylphosphine chloride→Phosphine, (3-fluorophenyl)diphenyl-+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, (3-fluorophenyl)diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Addition: The compound can add to activated alkenes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used in the presence of a base.
Addition: Activated alkenes and catalysts such as palladium complexes are often used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated phosphines.
Addition: Phosphine-alkene adducts.
Applications De Recherche Scientifique
Phosphine, (3-fluorophenyl)diphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including flame retardants and polymers.
Mécanisme D'action
The mechanism by which phosphine, (3-fluorophenyl)diphenyl- exerts its effects depends on the specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and facilitating various chemical transformations. The molecular targets and pathways involved include:
Coordination to Metal Centers: The phosphorus atom coordinates to transition metals, forming complexes that can activate substrates for chemical reactions.
Electron Donation: The compound can donate electron density to the metal center, stabilizing reactive intermediates.
Comparaison Avec Des Composés Similaires
Phosphine, (3-fluorophenyl)diphenyl- can be compared to other similar compounds, such as:
Diphenylphosphine: Lacks the fluorine substituent, resulting in different electronic properties.
Tris(3-fluorophenyl)phosphine: Contains three 3-fluorophenyl groups, leading to increased steric hindrance and different reactivity.
Benzyl(4-fluorophenyl)phenylphosphine oxide: Contains a benzyl group and a phosphine oxide moiety, offering different applications in flame retardancy and dielectric materials.
The uniqueness of phosphine, (3-fluorophenyl)diphenyl- lies in its specific electronic and steric properties, which make it a valuable ligand in catalysis and a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
21388-29-4 |
|---|---|
Formule moléculaire |
C18H14FP |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
(3-fluorophenyl)-diphenylphosphane |
InChI |
InChI=1S/C18H14FP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |
Clé InChI |
VVTPGMKFNKYMSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



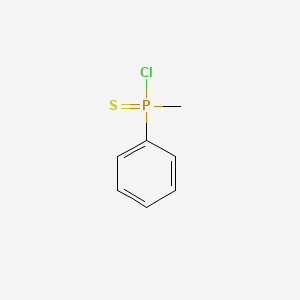
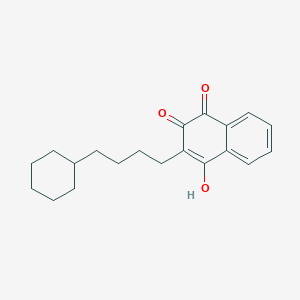
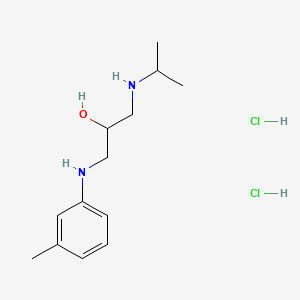

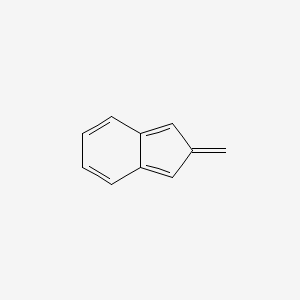
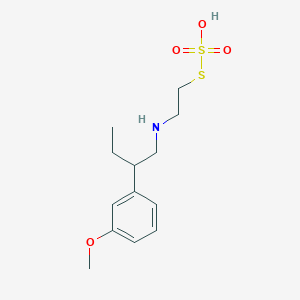
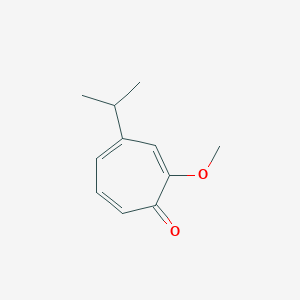

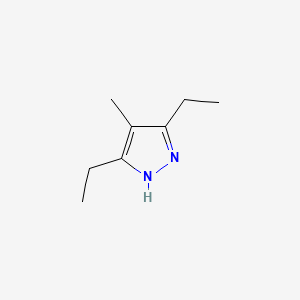
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)

![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
